molecular formula C25H29Cl2FN2O2 B2505199 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215418-60-2

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2505199
CAS No.: 1215418-60-2
M. Wt: 479.42
InChI Key: GSOOOFOZEMGORD-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H29Cl2FN2O2 and its molecular weight is 479.42. The purity is usually 95%.
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Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 524723-95-3, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, particularly in the context of neuropsychiatric disorders.

  • Molecular Formula : C25H27FN2O2
  • Molecular Weight : 406.49 g/mol
  • Structure : The compound features a biphenyl ether moiety and a piperazine ring, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with serotonin (5-HT) receptors and the NMDA receptor system.

5-HT Receptor Interaction

Research indicates that derivatives of this compound exhibit high affinity for serotonin 5-HT1A receptors. In functional assays, compounds similar to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol have shown biased agonism towards ERK1/2 phosphorylation pathways, which are crucial in mediating antidepressant-like effects in animal models .

NMDA Receptor Modulation

The compound has been studied for its role as a glycine transporter-1 inhibitor. In a study involving MK-801-induced negative symptoms in schizophrenia models, administration of this compound significantly reversed the increased immobility in forced swimming tests, suggesting its potential as a treatment for negative symptoms associated with schizophrenia .

Table 1: Biological Activity Summary

Activity Effect Reference
5-HT1A Receptor BindingHigh affinity and selectivity
ERK1/2 Pathway ActivationAntidepressant-like effects
NMDA Receptor ModulationReversal of MK-801 induced immobility

Case Study 1: Antidepressant-Like Effects

In a controlled study, the administration of compounds related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol demonstrated significant antidepressant-like effects in the Porsolt forced swimming test. The results indicated that these compounds preferentially activate pathways associated with mood regulation without affecting locomotor activity, highlighting their potential therapeutic utility .

Case Study 2: Schizophrenia Treatment Potential

Another study focused on the use of this compound in an animal model for schizophrenia. The glycine transporter inhibition led to improved behavioral outcomes in tests designed to measure negative symptoms of schizophrenia. This suggests that modulation of the NMDA receptor through glycine site activation could provide a novel approach to treating these challenging symptoms .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOOOFOZEMGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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